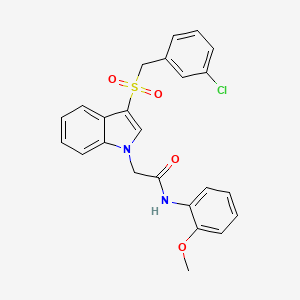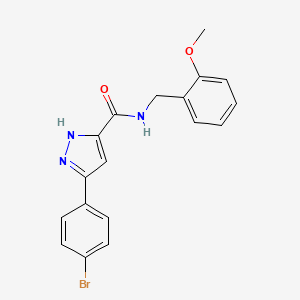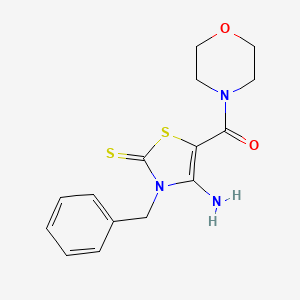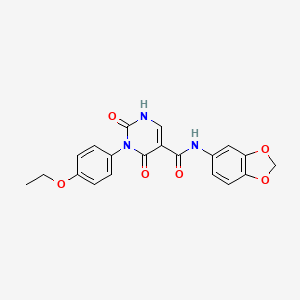![molecular formula C22H22N6O2S B11285864 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B11285864.png)
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-HYDROXYQUINOLIN-4-YL)METHYL]-N-METHYL-2-{[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[(2-HYDROXYQUINOLIN-4-YL)METHYL]-N-METHYL-2-{[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Tetrazole Moiety: The tetrazole group can be introduced through a cyclization reaction involving an appropriate nitrile precursor and sodium azide.
Final Coupling: The final coupling step involves the reaction of the quinoline derivative with the tetrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
N-[(2-HYDROXYQUINOLIN-4-YL)METHYL]-N-METHYL-2-{[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the tetrazole ring to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The compound can participate in substitution reactions, where the hydroxy group can be replaced by other functional groups using reagents like SOCl2 (Thionyl chloride) for chlorination.
Scientific Research Applications
N-[(2-HYDROXYQUINOLIN-4-YL)METHYL]-N-METHYL-2-{[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-HYDROXYQUINOLIN-4-YL)METHYL]-N-METHYL-2-{[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, which may inhibit metalloenzymes. The tetrazole group can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar compounds to N-[(2-HYDROXYQUINOLIN-4-YL)METHYL]-N-METHYL-2-{[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE include:
Quinoline Derivatives: Compounds like 8-hydroxyquinoline and its derivatives, which also exhibit diverse biological activities.
Tetrazole Derivatives: Compounds like 5-substituted tetrazoles, which are known for their pharmacological properties.
Hybrid Molecules: Compounds that combine quinoline and tetrazole moieties, similar to the target compound, and are studied for their unique biological activities.
N-[(2-HYDROXYQUINOLIN-4-YL)METHYL]-N-METHYL-2-{[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}PROPANAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H22N6O2S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-methyl-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C22H22N6O2S/c1-14-8-4-7-11-19(14)28-22(24-25-26-28)31-15(2)21(30)27(3)13-16-12-20(29)23-18-10-6-5-9-17(16)18/h4-12,15H,13H2,1-3H3,(H,23,29) |
InChI Key |
KEBOBLQGCOVHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11285787.png)
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11285791.png)
![6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B11285799.png)
![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11285801.png)

![9-(4-ethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11285812.png)
![N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11285822.png)


![2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11285834.png)
![6-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B11285839.png)

![14-ethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11285845.png)

